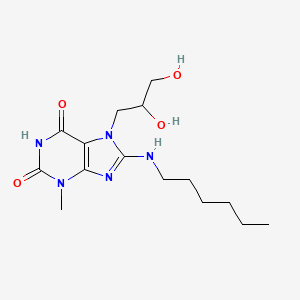

7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Description

7-(2,3-Dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative featuring a 2,3-dihydroxypropyl group at the 7-position and a hexylamino substituent at the 8-position. The 3-methyl group contributes to structural stability, a common feature in this class of compounds.

Properties

IUPAC Name |

7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O4/c1-3-4-5-6-7-16-14-17-12-11(20(14)8-10(22)9-21)13(23)18-15(24)19(12)2/h10,21-22H,3-9H2,1-2H3,(H,16,17)(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPMTSVYPTWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NC2=C(N1CC(CO)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of theophylline with appropriate reagents to introduce the 2,3-dihydroxypropyl and hexylamino groups. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for potential therapeutic uses, including bronchodilation and anti-inflammatory effects.

Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as adenosine receptors and phosphodiesterases. These interactions modulate various signaling pathways, leading to physiological responses like bronchodilation and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications at the 7- and 8-Positions

The biological and physicochemical properties of purine-2,6-diones are highly dependent on substitutions at the 7- and 8-positions. Key analogs and their features include:

Table 1: Substituent Comparison of Selected Purine-2,6-diones

*Estimated based on dihydroxypropyl (hydrophilic) and hexylamino (moderately lipophilic). †Estimated from structural analogs.

Key Observations:

Hydrophilicity vs. Lipophilicity: The 2,3-dihydroxypropyl group at the 7-position (target compound, ) enhances hydrophilicity compared to alkyl (e.g., hexyl in ) or aryl (e.g., phenoxypropyl in ) substituents. This may improve aqueous solubility but reduce membrane permeability . The hexylamino group at the 8-position provides moderate lipophilicity, balancing the hydrophilic 7-substituent. In contrast, benzylamino () introduces aromaticity and higher logP, while ethylamino () reduces steric bulk .

Synthetic Challenges :

- Compounds with multiple hydroxyl groups (e.g., 2,3-dihydroxypropyl) often require protective group strategies to avoid side reactions. reports a 38% yield for a dihydroxypropyl analog compared to 51% for a hydroxypropyl variant, highlighting synthetic complexity .

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Properties of Target Compound vs. Analogs

| Property | Target Compound | 8-Benzylamino Analog (Ev18) | 7-Hexyl-8-propylsulfanyl (Ev16) |

|---|---|---|---|

| Molecular Weight | ~360 | 345.36 | 324.40 |

| Hydrogen Bond Donors | 3 (2 OH, 1 NH) | 3 (2 OH, 1 NH) | 1 (NH) |

| Rotatable Bonds | ~10 | 9 | 8 |

| Topological Polar Surface Area | ~100 Ų | ~100 Ų | ~50 Ų |

| Solubility (Predicted) | Moderate | Moderate | Low |

- The hexylamino chain may prolong half-life due to reduced metabolic clearance compared to shorter alkyl chains (e.g., ethylamino in ) .

Biological Activity

7-(2,3-Dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of purine derivatives known for various pharmacological effects, including anti-tumor and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates its structure, which includes a purine base modified with a hydroxylated propyl group and a hexylamino side chain. The molecular formula is , and its CAS number is 505080-75-1.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antiproliferative Activity : Studies have indicated that purine derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown significant activity against various cancer cell lines, suggesting potential for therapeutic application in oncology.

- Anti-inflammatory Effects : Certain purine derivatives exhibit anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.

Antiproliferative Activity

A study conducted on a series of purine derivatives demonstrated that modifications at specific positions on the purine ring significantly influenced their anti-cancer efficacy. For example:

| Compound | GI50 (nM) | Activity Description |

|---|---|---|

| 7a | 58 | Moderate anti-proliferative action |

| 7b | 67 | Slightly less effective than 7a |

| 7c | 81 | Reduced activity with sulfur substitution |

| 7d | 92 | Marked decrease in activity |

| 7e | 44 | Enhanced activity compared to 7a |

These findings suggest that the structural modifications in the compound can lead to varied biological responses, highlighting the importance of chemical structure in drug design .

Anti-inflammatory Mechanisms

Research has shown that certain purine derivatives can modulate inflammatory pathways. For example, the compound's ability to inhibit pro-inflammatory cytokines was demonstrated in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Mechanistic Insights

The mechanism of action for this compound likely involves modulation of key signaling pathways associated with cell growth and inflammation. Specifically, it may interact with adenosine receptors or influence the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in cancer biology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.